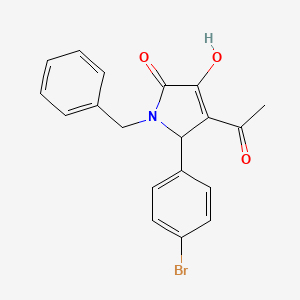![molecular formula C16H13BrN2O5S B5085700 5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5085700.png)
5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid is a chemical compound that has recently gained attention in the scientific community. This compound has several potential applications in scientific research, including its use in the study of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which can lead to a disruption of enzymatic pathways.
Biochemical and Physiological Effects:
5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which can lead to a disruption of enzymatic pathways. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid in lab experiments is its ability to inhibit the activity of certain enzymes. This can be useful in the study of enzymatic pathways and the development of new drugs that target specific enzymes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid. One potential area of research is the development of new drugs that target specific enzymes. Additionally, this compound has been shown to have anti-inflammatory properties, so further research could be done to explore its potential use in the treatment of inflammatory diseases. Finally, more research could be done to explore the potential toxicity of this compound and its effects on different cell types.
Synthesis Methods
The synthesis method of 5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid involves a series of chemical reactions that result in the final product. The starting material for this synthesis is 5-bromo-2-aminobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-nitrobenzyl mercaptan to form the thioester intermediate. Finally, the thioester intermediate is reacted with N-acetylglycine to form the final product.
Scientific Research Applications
5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has several potential applications in scientific research. One of the primary uses of this compound is in the study of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which can be useful in the study of enzymatic pathways. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the study of inflammatory diseases.
properties
IUPAC Name |
5-bromo-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O5S/c17-11-3-6-14(13(7-11)16(21)22)18-15(20)9-25-8-10-1-4-12(5-2-10)19(23)24/h1-7H,8-9H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOKKQNLLKUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-chlorophenyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5085619.png)

![N-(3-chloro-4-methylphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5085633.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[3-(methylthio)propyl]-3-isoxazolecarboxamide](/img/structure/B5085649.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085658.png)

![4-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5085672.png)
![N-(3-isopropoxypropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5085675.png)
![4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5085683.png)
![2-(trifluoroacetyl)[1,3]thiazolo[3,2-c]quinazolin-4-ium-3-olate](/img/structure/B5085692.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5085713.png)

![1-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5085723.png)